molecular formula C23H31NO6S B4540641 3-({[6-(1,1-dimethylpropyl)-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-({[6-(1,1-dimethylpropyl)-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B4540641
M. Wt: 449.6 g/mol
InChI Key: DIMFTUHFTPGNFD-UHFFFAOYSA-N
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Description

Synthesis Analysis The compound of interest involves complex synthetic routes that might be related to the transformation of nitrohexofuranoses into cyclopentylamines, as demonstrated in a study by Fernandez et al. (2010), where they discussed the stereocontrolled transformation leveraging intramolecular cyclization leading to 2-oxabicyclo[2.2.1]heptane derivatives (Fernandez et al., 2010). Similar approaches could be adapted for synthesizing the complex structure , emphasizing the role of cyclopentylamines and bicyclic systems in such synthetic strategies.

Molecular Structure Analysis The structural intricacies of the compound suggest a multifaceted analysis, where studies on analogs such as 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid highlight the significance of bicyclic frameworks. For instance, Kubyshkin et al. (2007) synthesized a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, showcasing the potential for creating structurally complex and rigid frameworks, which could be critical for understanding the molecular structure of the compound (Kubyshkin et al., 2007).

Chemical Reactions and Properties The chemical reactivity of such compounds often involves intramolecular cyclizations and transformations. For example, Hart and Rapoport (1999) discussed the synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analog, highlighting complex cyclization steps that could be relevant to understanding the chemical reactions and properties of the target compound (Hart & Rapoport, 1999).

Physical Properties Analysis The physical properties of such complex molecules can be inferred from similar bicyclic compounds. Wang et al. (2001) developed an efficient synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives starting from norbornene derivatives, indicating the influence of bicyclic structures on the physical properties of these compounds (Wang et al., 2001).

Chemical Properties Analysis The chemical properties, particularly those related to functional group reactivity and stereochemistry, are crucial. Studies by Singh and Basmadjian (1997) on the synthesis of N-BOC-exo-2-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane as a versatile intermediate for the synthesis of complex molecules suggest strategies for managing stereochemical challenges and functional group transformations relevant to the compound of interest (Singh & Basmadjian, 1997).

properties

IUPAC Name

3-[[3-methoxycarbonyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO6S/c1-5-23(2,3)11-6-7-12-15(10-11)31-20(16(12)22(28)29-4)24-19(25)17-13-8-9-14(30-13)18(17)21(26)27/h11,13-14,17-18H,5-10H2,1-4H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMFTUHFTPGNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3C4CCC(C3C(=O)O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[3-(Methoxycarbonyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[6-(1,1-dimethylpropyl)-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-({[6-(1,1-dimethylpropyl)-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-({[6-(1,1-dimethylpropyl)-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-({[6-(1,1-dimethylpropyl)-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
3-({[6-(1,1-dimethylpropyl)-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-({[6-(1,1-dimethylpropyl)-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

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